![molecular formula C50H84N2SSi4 B12526508 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 667464-96-2](/img/structure/B12526508.png)
2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic electronic materials, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- typically involves the following steps:
Formation of 2,1,3-Benzothiadiazole Core: The core structure of 2,1,3-benzothiadiazole is synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.
Introduction of Ethynyl Groups: The ethynyl groups are introduced through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using trimethylsilylacetylene and a suitable halogenated precursor.
Substitution with Tris(1-methylethyl)silyl Groups: The final step involves the substitution of trimethylsilyl groups with tris(1-methylethyl)silyl groups under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring back to the corresponding diamine.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diaminobenzene derivatives.
Substitution: Halogenated or nitrated benzothiadiazole derivatives.
Scientific Research Applications
2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize charge carriers in organic electronic materials, enhancing their performance. The compound interacts with molecular targets and pathways involved in electron transport and light emission .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used as a building block in the synthesis of larger molecules and conductive polymers.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another derivative with applications in organic electronics.
Uniqueness
2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly valuable in the development of solution-processable organic electronic materials .
Properties
CAS No. |
667464-96-2 |
|---|---|
Molecular Formula |
C50H84N2SSi4 |
Molecular Weight |
857.6 g/mol |
IUPAC Name |
tri(propan-2-yl)-[2-[4,5,6-tris[2-tri(propan-2-yl)silylethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]silane |
InChI |
InChI=1S/C50H84N2SSi4/c1-33(2)54(34(3)4,35(5)6)29-25-45-46(26-30-55(36(7)8,37(9)10)38(11)12)48(28-32-57(42(19)20,43(21)22)44(23)24)50-49(51-53-52-50)47(45)27-31-56(39(13)14,40(15)16)41(17)18/h33-44H,1-24H3 |
InChI Key |
WHZKPWZCQJXEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C2=NSN=C2C(=C1C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)

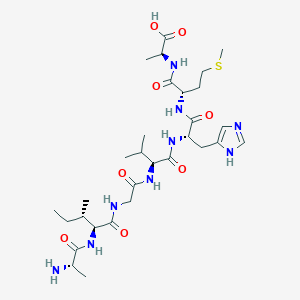
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)


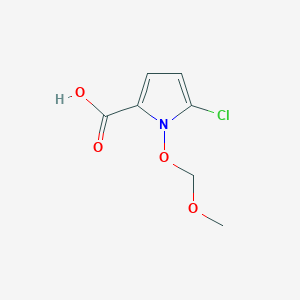
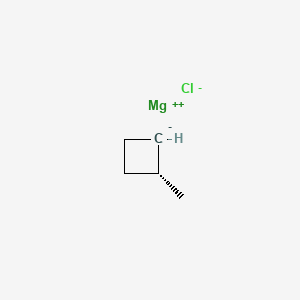
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
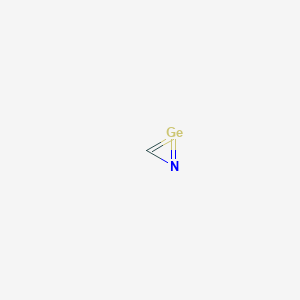
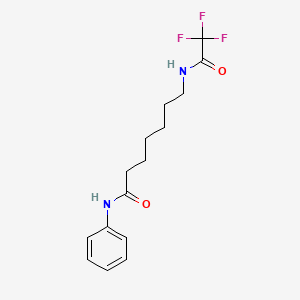

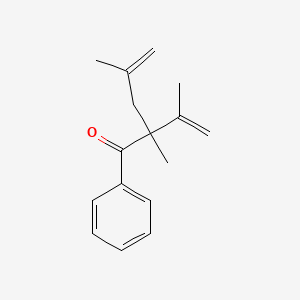
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
